REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[C:16]([NH2:20])(=[O:19])[CH:17]=[CH2:18].C(=O)([O-])[O-].[K+].[K+]>O>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][N:13]([CH2:18][CH2:17][C:16]([NH2:20])=[O:19])[CH2:12][CH2:11]1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=C(C=CC=C1)N1CCNCC1
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered residue was washed with water (3×30 mL)
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 85° C. for 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)N1CCN(CC1)CCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 86.1 mol | |
AMOUNT: MASS | 22.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 89501% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |